3-amino-N-methyl-N-phenylbenzamide chemical structure and properties
3-amino-N-methyl-N-phenylbenzamide chemical structure and properties
Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
3-Amino-N-methyl-N-phenylbenzamide (CAS: 14309-78-5) is a specialized organic building block and pharmacophore scaffold used in medicinal chemistry.[1][2] Structurally, it consists of a benzamide core substituted with a primary amine at the meta position and a tertiary amide linkage bearing both methyl and phenyl groups. This unique substitution pattern imparts distinct physicochemical properties—specifically, restricted conformational flexibility and increased lipophilicity compared to secondary amide analogs.
This guide provides a comprehensive technical analysis of the molecule, detailing its structural dynamics, validated synthetic pathways, and utility as a privileged scaffold in the development of kinase inhibitors, GPCR ligands, and antiviral agents.
Chemical Identity & Structural Analysis[3][4][5][6][7][8][9]
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 3-Amino-N-methyl-N-phenylbenzamide |
| CAS Number | 14309-78-5 |
| Molecular Formula | |
| SMILES | CN(c1ccccc1)C(=O)c2cccc(N)c2 |
| Molecular Weight | 226.27 g/mol |
Structural Dynamics & Conformational Analysis
The molecule features a tertiary amide bond. Unlike secondary amides, which predominantly exist in the trans (or anti) conformation to minimize steric clash, the N-methyl-N-phenyl motif introduces significant steric strain.
-
Rotameric Equilibrium: The N-methyl and N-phenyl groups compete for space. While the phenyl ring is bulkier, the amide bond possesses partial double-bond character (
resonance), creating a rotational barrier. In solution, the phenyl ring typically twists out of the amide plane to minimize strain with the carbonyl oxygen, adopting a non-planar conformation. -
Electronic Effects: The meta-amino group (
) on the benzoyl ring acts as an electron-donating group (EDG) via resonance, slightly increasing the electron density of the aromatic ring, though its effect on the amide carbonyl is inductive and weak due to the meta positioning.
Physicochemical Properties[3][5][12][13][14][15]
Understanding the physicochemical profile is critical for predicting bioavailability and formulation behavior.
| Property | Value / Prediction | Significance |
| LogP (Calculated) | 1.7 – 2.3 | Moderate lipophilicity; likely to possess good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~46 | Well below the 140 |
| H-Bond Donors (HBD) | 1 (Primary Amine) | The lack of an amide -NH donor (due to N-methylation) improves permeability. |
| H-Bond Acceptors (HBA) | 2 (C=O, -NH2) | Standard interaction points for receptor binding pockets. |
| pKa (Conjugate Acid) | ~3.5 – 4.0 (Aniline) | The amine is weakly basic; likely uncharged at physiological pH (7.4). |
| Solubility | Low (Water); High (DMSO, DCM) | Requires organic co-solvents for biological assays. |
Synthetic Pathways[8]
The synthesis of 3-amino-N-methyl-N-phenylbenzamide is most reliably achieved through a two-step sequence: Acylation followed by Nitro Reduction . This pathway avoids the potential side reactions associated with coupling unprotected amino-benzoic acids.
Reaction Scheme Visualization
Figure 1: Two-step synthetic route via nitro-reduction.
Detailed Experimental Protocol
Step 1: Amide Coupling (Acylation)
-
Reagents: 3-Nitrobenzoyl chloride (1.0 eq), N-methylaniline (1.0 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-methylaniline and triethylamine in anhydrous DCM under nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add 3-nitrobenzoyl chloride dropwise (dissolved in DCM) to control the exotherm.
-
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), then saturated
, then brine. Dry over and concentrate. -
Yield: Typically >85% of the nitro-intermediate.
-
Step 2: Nitro Reduction (Chemoselective)
-
Reagents: Nitro-intermediate, Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water (4:1). -
Rationale: Iron reduction is preferred over catalytic hydrogenation (
) if halogen substituents are present on the rings to avoid dehalogenation, though is cleaner for this specific non-halogenated molecule. -
Procedure:
-
Suspend the nitro-intermediate in Ethanol/Water.
-
Add
(5 eq) and Iron powder (5 eq). -
Reflux at 80°C for 2–4 hours. Monitor by TLC (amine is more polar than nitro).
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/Ethyl Acetate).
-
Reactivity & Derivatization Strategies
The 3-amino group serves as a versatile "chemical handle," allowing this molecule to function as a scaffold for library generation.
The Aniline Handle
The meta-aniline nitrogen is nucleophilic, though less so than an aliphatic amine. It can undergo:
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides (common in kinase inhibitors).
-
Urea Formation: Reaction with isocyanates to form ureas.
-
Buchwald-Hartwig Amination: Pd-catalyzed cross-coupling with aryl halides to create diarylamines.
The Tertiary Amide Stability
The N-methyl-N-phenyl amide bond is highly resistant to enzymatic hydrolysis compared to secondary amides. This "metabolic blockade" extends the half-life of the scaffold in vivo, making it an excellent structural motif for designing orally bioavailable drugs.
Biological & Pharmaceutical Context
This molecule is rarely a final drug but serves as a Privileged Structure —a molecular framework capable of providing useful ligands for more than one type of receptor.
Pharmacophore Mapping
Figure 2: Pharmacophore features of the scaffold.[3]
Key Therapeutic Areas
-
Kinase Inhibition: The benzamide motif mimics the adenine ring of ATP in some binding modes. The 3-amino group often forms a critical hydrogen bond with the hinge region of kinases (e.g., MEK, B-Raf).
-
GPCR Antagonists: N-methyl-N-phenylbenzamides are structural analogs of Neurokinin-2 (NK2) receptor antagonists (e.g., analogs of SR 48,968). The tertiary amide locks the conformation required for receptor fit.
-
Antiviral Activity: Derivatives of N-phenylbenzamides have shown activity against Enterovirus 71 (EV71) by targeting capsid proteins, preventing viral uncoating.
Analytical Characterization
To validate the synthesis of 3-amino-N-methyl-N-phenylbenzamide, the following spectral data should be observed:
-
1H NMR (DMSO-
, 400 MHz):- 3.30–3.45 ppm (s, 3H): N-Methyl group.
-
5.00–5.50 ppm (broad s, 2H): -NH2 protons (exchangeable with
). - 6.50–7.50 ppm (m, 9H): Aromatic protons (complex splitting due to two rings). The protons ortho to the amino group on the benzoyl ring will appear upfield due to shielding.
-
Mass Spectrometry (ESI+):
-
Parent ion
m/z.
-
-
IR Spectroscopy:
-
~3300–3400 cm
: Primary amine N-H stretch (doublet). -
~1630–1650 cm
: Tertiary Amide C=O stretch (lower frequency than secondary amides due to N-substitution).
-
References
-
PubChem. 3-amino-N-methyl-N-phenylbenzamide (Compound). National Library of Medicine. Available at: [Link]
-
Huang, S. C., et al. (2004).[4] Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][4]
-
Tang, J., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link]
